Quininic acid is a cyclic organic acid found in various plant sources. [, , , , ] While it shares a similar name with quinine, an antimalarial drug, quininic acid has distinct properties and applications.
Quinic acid can be sourced from several natural origins, including:
Quinic acid is classified as a:
Quinic acid can be synthesized through various methods, including:
In biocatalytic synthesis, recombinant strains are engineered to enhance carbon flow towards quinic acid production. For example, plasmids such as pKD136 are used to increase the yield of quinic acid significantly during fermentation processes . Chemical synthesis may involve oxidation reactions using agents like sodium hypochlorite or manganese dioxide under controlled conditions .
The molecular structure of quinic acid features:
Quinic acid participates in several chemical reactions:
For instance, when quinic acid is treated with manganese dioxide and sulfuric acid, it can yield benzoquinone through oxidation processes . The reaction conditions are critical for optimizing yields and minimizing by-products.
Quinic acid exhibits various biological activities attributed to its structure:
Research indicates that quinic acid and its derivatives can inhibit certain pathogens by disrupting their cellular processes . The specific mechanisms often involve interference with metabolic pathways essential for microbial growth.
Relevant analyses often utilize techniques like high-performance liquid chromatography (HPLC) for quantification and purity assessment .
Quinic acid has diverse applications across several fields:
The molecular architecture of quinic acid comprises a cyclohexane ring with stereospecific hydroxyl substitutions at positions 1, 3, 4, and 5, and a carboxylic acid at position 1. This configuration creates three chiral centers (C1, C3, C4, C5), imparting significant stereochemical complexity. The preferred IUPAC name is (1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid [3]. The spatial arrangement of functional groups enables diverse chemical transformations and biological interactions, particularly through hydrogen bonding networks facilitated by its four hydroxyl groups [6].
Quinic acid serves as the acyl acceptor for numerous hydroxycinnamic acid derivatives, forming an important class of plant metabolites known as quinic acid esters. These derivatives exhibit structural diversity based on: (1) the position of acylation (C1, C3, C4, or C5); (2) the type of hydroxycinnamic acid (caffeic, ferulic, p-coumaric, or sinapic acid); and (3) the degree of substitution (mono-, di-, tri-, or tetra-esters). Chlorogenic acids represent the most studied derivatives, particularly 5-O-caffeoylquinic acid (5-CQA), often termed chlorogenic acid [4] [8]. The esterification site profoundly influences the molecule's chemical behavior and biological activity, creating distinct isomers with unique properties [8].
Table 2: Common Quinic Acid Derivatives and Their Nomenclature
Systematic Name | Trivial Name | Acylation Position | Acyl Group | Occurrence |
---|---|---|---|---|
5-O-Caffeoylquinic acid | Chlorogenic acid | C5 | Caffeoyl | Coffee, Sunflower |
3-O-Caffeoylquinic acid | Neochlorogenic acid | C3 | Caffeoyl | Stone fruits, Blueberries |
4-O-Caffeoylquinic acid | Cryptochlorogenic acid | C4 | Caffeoyl | Artichoke, Eucalyptus |
5-O-Feruloylquinic acid | - | C5 | Feruloyl | Coffee, Grains |
3,5-Di-O-caffeoylquinic acid | Isochlorogenic acid | C3,C5 | Dicaffeoyl | Burdock, Yacon |
4,5-Di-O-caffeoylquinic acid | - | C4,C5 | Dicaffeoyl | Comfrey, Sweet potato |
Beyond ester formation, quinic acid undergoes dehydration to form quinides, bicyclic lactones generated through intramolecular esterification. These compounds, including 4-caffeoyl-1,5-quinide, are formed during coffee roasting and contribute to its flavor profile [3]. The compound's structural resemblance to shikimic acid enables its participation in the shikimate pathway, while its similarity to phenylalanine underpins its recently discovered role as an allosteric inhibitor of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase in certain bacteria [7]. This molecular mimicry allows quinic acid to bind the phenylalanine regulatory site of DAHP synthase in Providencia alcalifaciens, potentially offering new antimicrobial strategies [7].
Quinic acid biosynthesis originates from the shikimate pathway, an essential route for aromatic compound production in plants, bacteria, fungi, and apicomplexan parasites. This seven-step pathway converts primary carbon metabolites erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) into chorismate, the precursor of aromatic amino acids and numerous secondary metabolites. The metabolic divergence occurs at 3-dehydroquinate (DHQ), where quinate dehydrogenase (QDH) catalyzes NAD+-dependent reduction to quinic acid, bypassing the shikimic acid route [2] [10]. In plants, this pathway predominantly occurs in chloroplasts, with enzymatic steps tightly regulated through feedback mechanisms and transcriptional control [10].
Microorganisms exhibit remarkable versatility in quinic acid metabolism. Bacillus megaterium employs a three-enzyme cascade for biotransformation efficiency: quinate dehydrogenase (QDH) converts quinic acid to 3-dehydroquinate (3-DHQ), which is subsequently transformed to 3-dehydroshikimate (3-DHS) by 3-dehydroquinate dehydratase (DQD), and finally reduced to shikimic acid by NADPH-dependent shikimate dehydrogenase (SKDH) [2]. Optimal bioconversion (89% yield) occurs at pH 7.0, 37°C, with 5mM substrate concentration and 200 kg/m³ cell mass [2]. This microbial conversion pathway offers significant advantages over plant extraction or chemical synthesis, particularly for shikimic acid production—the key precursor for the antiviral drug oseltamivir (Tamiflu®) [2] [10].
Metabolic engineering has dramatically advanced quinic acid and derivative production in microorganisms. Strategies include: (1) enhancing carbon flux through the shikimate pathway via overexpression of rate-limiting enzymes (DAHP synthase, shikimate kinase); (2) blocking competitive pathways (aromatic amino acid biosynthesis); (3) introducing or optimizing plant-derived acyltransferases for chlorogenic acid production; and (4) improving precursor supply (PEP, E4P) by modifying central carbon metabolism [10]. Escherichia coli strains engineered with AroZ and AroY genes successfully convert endogenous DHS to gallic acid and catechol, demonstrating the pathway plasticity achievable through synthetic biology [10]. These advances establish microbial platforms as sustainable alternatives to plant extraction for quinic acid and its high-value derivatives.
Quinic acid occurs abundantly in various plant organs, with particularly high concentrations in specific families and genera. Coffee beans (Coffea spp.) represent the richest dietary source, where quinic acid exists both freely and as chlorogenic acid precursors. Coffee fruit development significantly impacts quinic acid distribution: developmental dynamics show immature fruits accumulate higher dicaffeoylquinic acids, which convert to monoesters during maturation [5]. Roasting transforms these esters, generating free quinic acid and quinides via thermal decarboxylation and dehydration. Consequently, brewed coffee contains approximately 50-150 mg/L free quinic acid and higher concentrations of chlorogenic acid isomers [4] [8].
Fruits exhibit species-specific accumulation patterns. Blueberries (Vaccinium corymbosum) and kiwi (Actinidia deliciosa) contain substantial mono- and di-caffeoylquinic acids (0.1-1.2% fresh weight) [3] [8]. Prunes (dried plums) accumulate both free quinic acid and 3-O-caffeoylquinic acid, contributing to their antioxidant capacity. Analysis of different coffee fruit maturation stages reveals distinct phytochemical profiles: green fruits contain higher chlorogenic acid (5-CQA) concentrations, while red fruits show increased free quinic acid levels [5]. This maturation-dependent variation significantly influences potential bioactivities and extraction yields.
Medicinal plants have historically provided concentrated quinic acid sources. Cinchona bark remains a notable reservoir, yielding quinic acid as a byproduct during quinine extraction. Stinging nettle (Urtica dioica) contains significant quantities, explaining its traditional use as a diuretic and anti-inflammatory agent [3]. Eucalyptus globulus bark contains quinic acid derivatives linked to its therapeutic properties, while artichoke (Cynara scolymus) leaves provide caffeoylquinic acids supporting hepatoprotective effects [4] [8]. These botanicals represent valuable sources for industrial extraction, though seasonal, geographical, and genetic factors cause substantial variability in quinic acid content [3] [4].
Table 3: Quinic Acid Content in Selected Natural Sources
Plant Source | Part Analyzed | Total Quinic Acid Derivatives (mg/g DW) | Dominant Compounds | Extraction Methodology |
---|---|---|---|---|
Coffee (Coffea arabica) | Green beans | 50-130 | 5-CQA, 4-CQA, 3-CQA | Boiling water, HPLC-UV |
Blueberry (Vaccinium corymbosum) | Fruit | 10-25 | 3-CQA, DiCQA | Methanol extraction, LC-MS |
Stinging Nettle (Urtica dioica) | Leaves | 15-40 | Free QA, Caffeoyl derivatives | Ethanol/water, NMR confirmation |
Eucalyptus (Eucalyptus globulus) | Bark | 20-80 | Galloylquinic acids | Accelerated solvent extraction |
Cinchona (Cinchona officinalis) | Bark | 30-60 | Free QA, Quinic lactones | Acid-base fractionation |
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